molecular formula C11H9NO2 B1348596 Methyl alpha-cyanocinnamate CAS No. 3695-84-9

Methyl alpha-cyanocinnamate

Cat. No. B1348596
CAS RN: 3695-84-9
M. Wt: 187.19 g/mol
InChI Key: XLNFLJOWTRDNCX-JXMROGBWSA-N
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Description

Methyl alpha-cyanocinnamate is a chemical compound with the molecular formula C11H9NO2 . It is also known by other names such as Methyl 2-cyano-3-phenylacrylate and Methyl (E)-2-Cyano-3-phenylacrylate .


Molecular Structure Analysis

The molecular weight of Methyl alpha-cyanocinnamate is approximately 187.19 g/mol . The IUPAC name for this compound is methyl (E)-2-cyano-3-phenylprop-2-enoate . The compound has a variety of computed descriptors, including InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .


Chemical Reactions Analysis

Methyl alpha-cyanocinnamate has been used in the copolymerization of styrene with methyl α‐cyanocinnamate and fumaroyldipyrrolidone . The styrene/methyl a-cyanocinnamate system was found to copolymerize non-classically .


Physical And Chemical Properties Analysis

Methyl alpha-cyanocinnamate has a molecular weight of 187.2 g/mol . Its linear formula is C11H9NO2 .

Scientific Research Applications

Catalytic Reactions and Synthesis

Methyl α-cyanocinnamate has been utilized in Knoevenagel condensation reactions, demonstrating its importance in organic synthesis. For instance, K2NiP2O7 catalyzed the Knoevenagel reaction of benzaldehyde and chloroderivatives with methyl cyanoacetate, leading to methyl α-cyanocinnamate derivatives in high yields. This process was efficient, with pure products obtained in crystalline form, indicating its utility in synthesizing specific organic compounds (Maadi et al., 2003). Additionally, the use of microreactors for Knoevenagel condensation has been explored, offering insights into the role of surface grafted amino groups in enhancing catalytic activity (Maresz et al., 2023).

Interaction with Biological Molecules

Studies have shown that methyl α-cyanocinnamate derivatives interact with biological molecules, such as when investigated with barbituric and thiobarbituric acids. These interactions led to the formation of new compounds, highlighting the potential for creating bioactive molecules or pharmaceutical intermediates (Madkour et al., 2000).

Biological Activities

Research into the antiproliferative activities of α-cyanocinnamic acid derivatives against various cell lines has been conducted, indicating potential applications in cancer research. These studies provide a foundation for further exploration into the therapeutic potential of these compounds (Nowicka et al., 2014).

Inhibitory Effects

Methyl α-cyanocinnamate has also been evaluated for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This suggests possible applications in cosmetic formulations or treatments for hyperpigmentation disorders (Cui et al., 2015).

Chemotherapeutic Efficacy

The compound has been involved in studies examining the efficacy of chemotherapy in cancer cells. For example, α-cyano-4-hydroxycinnamate was investigated for its effects on pancreatic cancer cells and cancer-associated fibroblasts, suggesting its potential in enhancing chemotherapy outcomes (Zhang et al., 2018).

properties

IUPAC Name

methyl (E)-2-cyano-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFLJOWTRDNCX-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl alpha-cyanocinnamate

CAS RN

3695-84-9
Record name Cinnamic acid, alpha-cyano-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL ALPHA-CYANOCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EKD Hauch - 2007 - library-archives.canada.ca
The objectives of this work: examine the potential benefit, in the estimation of reactivity ratios, from using multiple response copolymer models (such as triad fractions); identify …
Number of citations: 5 library-archives.canada.ca
I Erol, S Sarkaya - Journal of Polymer Research, 2012 - Springer
The free radical copolymerization of 6-bromo-2-naphthyl-4-vinylbenzyl ether (BrNVBE) with 6-bromo-2-naphthyl 2-methylacrylate (BrNMA) has been carried out in 1, 4-dioxane at 65 C …
Number of citations: 8 link.springer.com
I Erol, Ö Arslan - Journal of Biomaterials Science, Polymer Edition, 2013 - Taylor & Francis
The free radical copolymerization of 2-thienylmethyl 4-vinylbenzyl ether (TMVBE) with 2-oxo-2-(2-thienylmethoxy)ethyl-2-methylacrylate (TMOEM) has been carried out in 1,4-dioxane at …
Number of citations: 6 www.tandfonline.com
İ Erol, M Özer - Journal of Polymer Research, 2021 - Springer
In this work, in a first step, a novel methacrylate monomer, 2-(4-hydroxyanilino)-2-oxoethyl-2-methylprop-2-enoate (HAOEME), was synthesized containing a phenolic hydroxyl group in …
Number of citations: 2 link.springer.com
GB KHARAS, MH LITT - ABSTRACTS …, 1983 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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